molecular formula C11H10FN3O2 B11798905 Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11798905
M. Wt: 235.21 g/mol
InChI Key: VVOPESFWFBXUKS-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate then undergoes a cyclization reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl triazole oxides, while reduction could produce various reduced triazole derivatives.

Scientific Research Applications

Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the fluorine atom.

    Methyl 2-(3-(4-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with the fluorine atom in a different position.

    Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate imparts unique electronic and steric properties, which can enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 2-[3-(3-fluorophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10FN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

VVOPESFWFBXUKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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